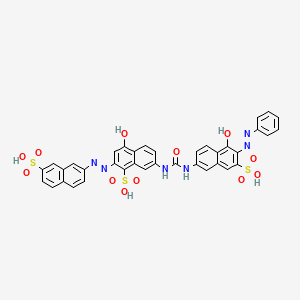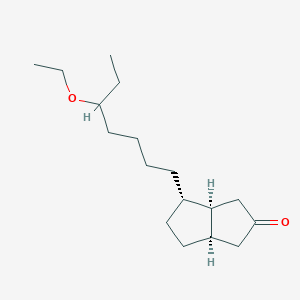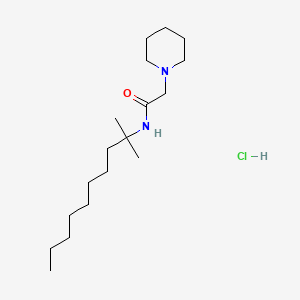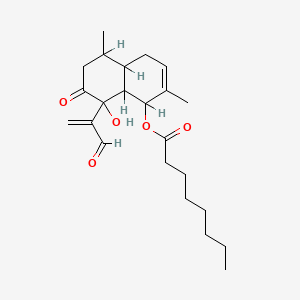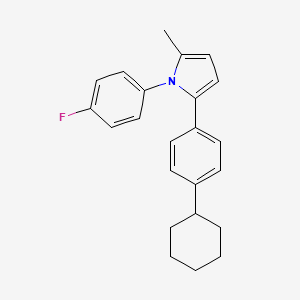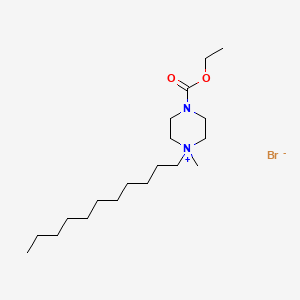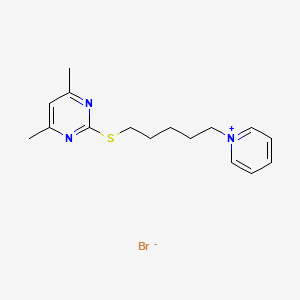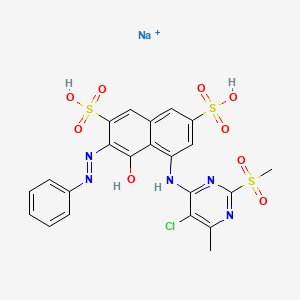
Phenethylamine, 2-methoxy-N,N,alpha,5-tetramethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride is a synthetic compound belonging to the phenethylamine class. Phenethylamines are known for their stimulant effects on the central nervous system, often resulting in increased monoaminergic transmission . This compound is structurally similar to other psychoactive substances and is often studied for its potential pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Alkylation: Introduction of the methoxy group via alkylation of a phenol derivative.
Amidation: Formation of the amine group through amidation reactions.
Methylation: Introduction of methyl groups to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Advanced techniques such as continuous flow chemistry may also be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and neurotransmitter systems.
Medicine: Investigated for potential therapeutic applications, including its psychoactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride involves its interaction with various molecular targets:
Serotonin Receptors: Acts as an agonist at serotonin receptors, particularly 5-HT1A and 5-HT2A, leading to altered neurotransmission.
Monoamine Transporters: Inhibits the reuptake of monoamines, increasing their availability in the synaptic cleft.
Pathways: Modulates signaling pathways involved in mood regulation, perception, and cognition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Known for its potent psychoactive effects and rapid onset.
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): Another psychoactive compound with similar structural features.
Uniqueness
2-Methoxy-N,N,alpha,5-tetramethylphenethylamine hydrochloride is unique due to its specific substitution pattern, which may result in distinct pharmacological properties compared to other phenethylamines. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .
Eigenschaften
CAS-Nummer |
93309-52-5 |
|---|---|
Molekularformel |
C13H22ClNO |
Molekulargewicht |
243.77 g/mol |
IUPAC-Name |
1-(2-methoxy-5-methylphenyl)-N,N-dimethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-10-6-7-13(15-5)12(8-10)9-11(2)14(3)4;/h6-8,11H,9H2,1-5H3;1H |
InChI-Schlüssel |
BJRYPXCKNKPSEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)CC(C)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate](/img/structure/B12722811.png)
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12722826.png)
